molecular formula C9H10N2O3 B12342777 Ethyl 3-methyl-5-methylidene-6-oxopyrazine-2-carboxylate

Ethyl 3-methyl-5-methylidene-6-oxopyrazine-2-carboxylate

Cat. No.: B12342777
M. Wt: 194.19 g/mol
InChI Key: BAXGJWYAWFKWQC-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-5-methylidene-6-oxopyrazine-2-carboxylate is a heterocyclic compound with a pyrazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methyl-5-methylidene-6-oxopyrazine-2-carboxylate typically involves the reaction of appropriate pyrazine derivatives with ethyl esters under controlled conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction. The process may involve heating and refluxing to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-5-methylidene-6-oxopyrazine-2-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 3-methyl-5-methylidene-6-oxopyrazine-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-5-methylidene-6-oxopyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to Ethyl 3-methyl-5-methylidene-6-oxopyrazine-2-carboxylate include other pyrazine derivatives such as:

  • Ethyl 6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • 1-Phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one

Uniqueness

This compound is unique due to its specific structure and the presence of both ethyl and methylidene groups

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

ethyl 3-methyl-5-methylidene-6-oxopyrazine-2-carboxylate

InChI

InChI=1S/C9H10N2O3/c1-4-14-9(13)7-5(2)10-6(3)8(12)11-7/h3-4H2,1-2H3

InChI Key

BAXGJWYAWFKWQC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=O)C(=C)N=C1C

Origin of Product

United States

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